molecular formula C19H26O6S B14589698 Diethyl [2-(acetyloxy)-2-(phenylsulfanyl)ethyl](ethyl)propanedioate CAS No. 61174-05-8

Diethyl [2-(acetyloxy)-2-(phenylsulfanyl)ethyl](ethyl)propanedioate

Cat. No.: B14589698
CAS No.: 61174-05-8
M. Wt: 382.5 g/mol
InChI Key: BSGLKSGZBYNPFK-UHFFFAOYSA-N
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Description

Diethyl 2-(acetyloxy)-2-(phenylsulfanyl)ethylpropanedioate is an organic compound with a complex structure that includes ester, thioether, and acetate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(acetyloxy)-2-(phenylsulfanyl)ethylpropanedioate typically involves multiple steps One common method starts with the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate alkyl halide in the presence of a base such as sodium ethoxideThe final step involves acetylation to introduce the acetyloxy group .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(acetyloxy)-2-(phenylsulfanyl)ethylpropanedioate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The acetyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-(acetyloxy)-2-(phenylsulfanyl)ethylpropanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 2-(acetyloxy)-2-(phenylsulfanyl)ethylpropanedioate involves its interaction with biological molecules through its functional groups. The ester groups can undergo hydrolysis to release active acids, while the phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetyloxy group can be cleaved to release acetic acid, which may further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler ester with similar reactivity in alkylation and substitution reactions.

    Ethyl acetoacetate: Another ester used in similar synthetic applications but lacks the phenylsulfanyl and acetyloxy groups.

    Phenylsulfanyl acetic acid: Contains the phenylsulfanyl group but lacks the ester functionality.

Uniqueness

This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

61174-05-8

Molecular Formula

C19H26O6S

Molecular Weight

382.5 g/mol

IUPAC Name

diethyl 2-(2-acetyloxy-2-phenylsulfanylethyl)-2-ethylpropanedioate

InChI

InChI=1S/C19H26O6S/c1-5-19(17(21)23-6-2,18(22)24-7-3)13-16(25-14(4)20)26-15-11-9-8-10-12-15/h8-12,16H,5-7,13H2,1-4H3

InChI Key

BSGLKSGZBYNPFK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(OC(=O)C)SC1=CC=CC=C1)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

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